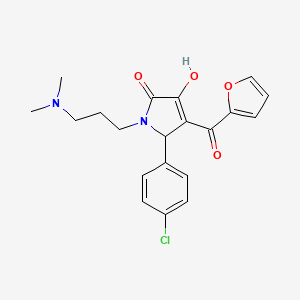

5-(4-chlorophenyl)-1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Description

5-(4-Chlorophenyl)-1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a pyrrolone derivative featuring a 4-chlorophenyl group at position 5, a furan-2-carbonyl moiety at position 4, and a 3-(dimethylamino)propyl chain at position 1. Pyrrolones are heterocyclic compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory properties.

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O4/c1-22(2)10-4-11-23-17(13-6-8-14(21)9-7-13)16(19(25)20(23)26)18(24)15-5-3-12-27-15/h3,5-9,12,17,25H,4,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANOVBGUJVVQCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(4-chlorophenyl)-1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one, also known as a pyrrole derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This compound is characterized by its complex structure, which includes a furan moiety and a dimethylamino group, contributing to its pharmacological properties.

- Molecular Formula : C20H21ClN2O4

- Molecular Weight : 388.85 g/mol

- CAS Number : 378752-27-3

The compound primarily functions as an inhibitor of the Bcl-2 and Bcl-xL proteins, which are critical regulators of apoptosis. By inhibiting these proteins, the compound promotes apoptosis in cancer cells, thus reducing tumor growth. The binding affinity of this compound to Bcl-2 and Bcl-xL proteins has been reported with Ki values less than 1 nM and IC50 values in the range of 1-2 nM for various cancer cell lines, indicating potent biological activity against malignancies sensitive to Bcl-2 inhibitors .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits cell growth in several small-cell lung cancer cell lines. The following table summarizes the binding affinities and cell growth inhibition data:

| Compound ID | Binding Affinity (IC50 ± SD, nM) | Cell Growth Inhibition (IC50 ± SD, nM) |

|---|---|---|

| 32 | < 1 | 1-2 |

| 4 | 1.3 ± 0.2 | 6 ± 1 |

| 7 | 99 ± 5 | >1000 |

This data indicates that modifications to the pyrrole core structure can significantly impact the compound's efficacy .

In Vivo Studies

In vivo studies have demonstrated that this compound can achieve rapid and durable tumor regression at well-tolerated doses. The efficacy observed suggests that it could be a promising candidate for further development in cancer therapies targeting the Bcl-2 family of proteins .

Case Studies

Several case studies have documented the effects of this compound on specific cancer types:

- Small Cell Lung Cancer : In a study involving H146 cell lines, treatment with the compound resulted in significant tumor size reduction compared to control groups.

- Breast Cancer Models : Preclinical models demonstrated that administration of this compound led to decreased viability of breast cancer cells through apoptosis induction.

Comparison with Similar Compounds

Structural Features

The compound is compared to three structurally analogous pyrrolones and pyrazoles (Table 1):

*Calculated based on structural analogy to and .

Key Observations :

- Furan vs. Benzoyl : The target compound’s furan-2-carbonyl group (C₅H₃O₂) is smaller and more electron-rich than the benzoyl substituents in (C₈H₇O) and (C₇H₄ClO), which may enhance reactivity in π-π stacking interactions.

- Dimethylamino Group: Shared with ’s compound, this group improves aqueous solubility compared to the hydroxypropyl chain in .

- Chlorophenyl vs. Methoxyphenyl : The 4-chlorophenyl group (target) is electron-withdrawing, contrasting with the 4-methoxyphenyl group (), which is electron-donating. This difference could influence binding affinity in biological targets.

Physicochemical Properties

- Melting Points : The target compound’s melting point is unreported, but analogs like Compound 29 () show high melting points (>230°C), suggesting strong intermolecular forces (e.g., hydrogen bonding via the 3-hydroxy group) .

- Solubility: The dimethylamino group in the target and ’s compound likely enhances solubility in polar solvents compared to the hydroxypropyl group in .

Research Findings

- Synthetic Yields : Compound 29 () was synthesized in 47% yield, while analogs in and lack yield data. The furan-2-carbonyl group in the target may require optimized coupling conditions due to steric hindrance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.